7-nitro-1H-indole-2-carboxamide
Description
7-Nitro-1H-indole-2-carboxamide is a heterocyclic compound characterized by an indole backbone substituted with a nitro (-NO₂) group at the 7-position and a carboxamide (-CONH₂) group at the 2-position. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol. The compound has garnered attention in medicinal and supramolecular chemistry due to its electron-withdrawing nitro group, which enhances its ability to participate in hydrogen bonding and anion recognition . It is synthesized via amide coupling reactions, often using carbonyl diimidazole (CDI) as a coupling agent, yielding derivatives with moderate to high purity (e.g., 72% yield reported in one synthesis) .
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H7N3O3/c10-9(13)6-4-5-2-1-3-7(12(14)15)8(5)11-6/h1-4,11H,(H2,10,13) |
InChI Key |
CCEPGVQJFCNPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs of 7-nitro-1H-indole-2-carboxamide include:
- Electronic Effects: The nitro group in this compound increases electron deficiency at the indole core compared to non-nitrated analogs (e.g., indole-5-carboxylic acid), enhancing its anion-binding affinity (e.g., log K = 2.8 for H₂PO₄⁻) .
- Hydrogen Bonding : Unlike 1-oxoisoindoline-2-carboxamide, which forms intermolecular N–H···O and C–H···O bonds , the nitro group in this compound facilitates stronger intramolecular interactions, stabilizing its supramolecular assemblies .
Physical and Spectroscopic Properties
- Spectroscopic Differences : The nitro group in this compound causes distinct downfield shifts in ¹³C NMR (δ 147.14 ppm) compared to carbonyl signals in isoindoline analogs (δ 159.9 ppm) .
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl group at the 2-position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, treating 7-nitroindole with this reagent generates 2-formyl-7-nitroindole (4 ), which is subsequently oxidized to the carboxylic acid (5 ) using potassium permanganate (KMnO₄) in acidic or basic media.
Reaction Conditions:
Conversion to 7-Nitro-1H-Indole-2-Carboxamide
The final step involves converting the carboxylic acid to the primary carboxamide. This is achieved through amide coupling or acyl chloride intermediacy.
Carbodiimide-Mediated Coupling
A study on indole-2-carboxamides (PMC4987248, 2016) demonstrates the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for reaction with ammonia. The process yields this compound (6 ) with high efficiency.
Typical Protocol:
-
Activation: 7-Nitro-1H-indole-2-carboxylic acid is treated with EDCl/HOBt in dichloromethane (DCM) at 0°C.
-
Ammonolysis: Gaseous ammonia or aqueous NH₄Cl is added, and the mixture is stirred at room temperature for 12–24 hours.
Yield: Reported yields for analogous indole-2-carboxamides exceed 70%.
Acyl Chloride Route
Alternatively, the carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide:
Comparative Analysis of Synthetic Routes
| Step | Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nitration | Patent (JP2001019671A) | Acetyl nitrate, NaOH hydrolysis | High regioselectivity, avoids toxic metals | Yield data not explicitly provided |
| Carboxylic Acid | Vilsmeier-Haack | POCl₃, DMF, KMnO₄ | Reliable for C2 functionalization | Requires oxidation step |
| Amidation | EDCl/HOBt coupling | EDCl, HOBt, NH₃ | High efficiency, room-temperature reaction | Cost of coupling reagents |
Challenges and Optimization Strategies
-
Nitration Selectivity: Competing nitration at the 5-position can occur if reaction conditions deviate. Optimal temperature control (0–10°C) and stoichiometry are critical.
-
Oxidation Efficiency: Over-oxidation of the aldehyde intermediate may lead to side products. Controlled addition of KMnO₄ mitigates this risk.
-
Amide Purity: Residual coupling reagents require careful purification via column chromatography or recrystallization .
Q & A
Q. What are the common synthetic routes for 7-nitro-1H-indole-2-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves sequential functionalization of the indole core. A validated approach includes:
Nitration : Introduce the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Carboxamide Formation : Couple the indole-2-carboxylic acid intermediate with amines via activation reagents like EDCI/HOBt or CDI. For example, Method A in indole-2-carboxamide syntheses achieves >85% yield using equimolar amine and activated ester intermediates .
Optimization Strategies :
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Verify substituent positions (e.g., nitro group at C7 via deshielding effects) and carboxamide linkage (amide proton at δ 10–12 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) and detect nitro group degradation products under UV-Vis .
Q. What preliminary biological screening assays are recommended for evaluating this compound's bioactivity?
Methodological Answer:
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC ≤1 µg/mL observed in analogous indole-2-carboxamides) .
- Enzyme Inhibition : Fluorescence-based assays targeting nitroreductases or cytochrome P450 isoforms (IC₅₀ determination) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reactions during this compound synthesis?
Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity of amines. Strategies include:
- Activation Reagents : Switch from EDCI to CDI for acid-sensitive substrates, improving carboxamide formation to >90% yield .
- Microwave-Assisted Synthesis : Reduce reaction time (1–2 hrs) while maintaining 80–90% yield .
- Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate pure product .
Q. What strategies are effective in resolving contradictions in spectral data interpretation for this compound derivatives?
Methodological Answer: Contradictions in NMR or MS data may arise from tautomerism or rotational isomers. Mitigation approaches:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals (e.g., indole NH vs. amide protons) .
- Isotopic Labeling : Use 15N-labeled amines to track carboxamide connectivity .
- Computational Validation : Compare experimental 13C shifts with DFT-calculated values (B3LYP/6-31G*) .
Q. How to design SAR studies focusing on the nitro group's role in this compound's bioactivity?
Methodological Answer:
- Nitro Group Modifications : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating (-OCH₃) groups at C7. Test against nitroreductase-rich pathogens .
- Bioisosteric Replacement : Substitute nitro with cyano or sulfonamide groups to assess potency retention .
- Metabolite Analysis : Identify nitro-reduced metabolites (e.g., amine derivatives) via LC-MS to evaluate metabolic stability .
Q. What computational methods predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding poses in nitroreductase active sites (PDB: 1YAH). Prioritize compounds with H-bonding to catalytic residues (e.g., Tyr127) .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Calculate binding free energies (MM-PBSA) .
- QSAR Modeling : Develop regression models using descriptors like logP and polar surface area to predict MIC values .
Q. How to investigate the stability of this compound under various pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hrs. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td >200°C suggests thermal stability) .
- Photostability Testing : Use ICH Q1B guidelines to assess nitro group sensitivity to UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
